4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole
Description
4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a 2-methoxyphenyl substituent at position 4 and a methylsulfonyl group at position 3 of the pyrazole ring. The methylsulfonyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and target binding affinity, particularly in anti-inflammatory agents and enzyme inhibitors .
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-16-10-6-4-3-5-8(10)9-7-12-13-11(9)17(2,14)15/h3-7H,1-2H3,(H,12,13) |
InChI Key |
ZGXBPOHYFZDIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2-methoxyphenylhydrazine with a suitable sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazole derivatives, emphasizing substituent variations, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: The methylsulfonyl group is a recurring motif in COX-2 inhibitors (e.g., DuP-697), where it stabilizes interactions with the enzyme’s hydrophobic pocket . C4 in DuP-697) may alter selectivity. Halogen vs. Methoxy Groups: Replacement of the 2-methoxyphenyl group with halogens (e.g., Cl/F in ) increases molecular weight and lipophilicity, which may enhance blood-brain barrier permeability but reduce aqueous solubility. Trifluoromethyl vs. Methylsulfonyl: SC-560’s trifluoromethyl group at C3 confers COX-1 selectivity, whereas methylsulfonyl in DuP-697 favors COX-2 inhibition, highlighting the substituent’s role in isoform discrimination .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to its analogs, such as copper-catalyzed cross-coupling (e.g., Ullmann reaction) for aryl substitutions or m-CPBA-mediated sulfoxide oxidation .
Unresolved Questions: No direct IC₅₀ or binding data for the target compound are available in the evidence. Comparative studies with SC-560 or DuP-697 would clarify its pharmacological profile. The impact of the 2-methoxy position (vs. 4-methoxy in SC-560) on metabolic stability remains unexplored.
Biological Activity
4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its anti-inflammatory, analgesic, and potential anticancer properties.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxyphenyl group at the 4-position and a methylsulfonyl group at the 3-position. These substitutions are critical for its biological activity, influencing its interaction with various biological targets.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazolone derivatives, compounds similar to 4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole demonstrated substantial inhibition of inflammation markers. The tested compounds showed inhibition rates ranging from 58.95% to 87.35% compared to the reference drug phenylbutazone, which had an inhibition rate of 57.41% . The presence of the methylsulfonyl group is thought to enhance the anti-inflammatory efficacy by improving solubility and bioavailability.
Analgesic Activity
The analgesic effects of this compound have also been documented. In pharmacological screenings, pyrazolone derivatives exhibited good analgesic activity, with some compounds showing better gastrointestinal tolerance than traditional analgesics like phenylbutazone . This suggests that 4-(2-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole could be a promising candidate for pain management therapies.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored extensively. Compounds containing the pyrazole core have shown potential against various cancer cell lines, including breast and liver cancer cells . Specifically, studies have reported that pyrazole derivatives can inhibit cell proliferation in several cancer types, making them valuable in developing new anticancer therapies . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the pyrazole ring can enhance anticancer activity .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
